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N-ACYLMANNOSAMINE 1-DEHYDROGENASE - 117698-08-5

N-ACYLMANNOSAMINE 1-DEHYDROGENASE

Catalog Number: EVT-1511357
CAS Number: 117698-08-5
Molecular Formula: C7H8N4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Acylmannosamine 1-dehydrogenase is an enzyme that plays a crucial role in the metabolism of sialic acids, specifically in the biosynthesis of N-acylmannosamine derivatives. This enzyme catalyzes the oxidation of N-acylmannosamine to produce corresponding N-acylmannosamine 1-phosphate, which is a critical intermediate in the synthesis of sialic acid-containing glycoconjugates.

Source

This enzyme has been identified in various bacterial species, particularly those involved in polysaccharide biosynthesis. For instance, it has been purified from Flavobacterium species, which are known for their role in the degradation of complex carbohydrates and production of sialic acid derivatives .

Classification

N-Acylmannosamine 1-dehydrogenase belongs to the class of oxidoreductases, specifically those acting on the CH-OH group of donors with NAD or NADP as acceptors. It is classified under Enzyme Commission number EC 1.1.1.XXX, although specific details may vary based on the organism and context .

Synthesis Analysis

Methods

The synthesis of N-acylmannosamine 1-dehydrogenase can be achieved through various methods, including:

  • Recombinant DNA Technology: This involves cloning the gene encoding the enzyme into an appropriate expression vector, followed by transformation into a host organism (e.g., E. coli), where it can be expressed and purified.
  • Purification Techniques: Common methods include affinity chromatography, ion exchange chromatography, and gel filtration to isolate the enzyme from crude extracts .

Technical Details

The purification process often involves multiple steps to achieve homogeneity. For instance, in studies involving Flavobacterium, researchers have reported using specific buffers and conditions to maintain enzyme activity during purification .

Molecular Structure Analysis

Structure

The molecular structure of N-acylmannosamine 1-dehydrogenase has been elucidated through X-ray crystallography, revealing a complex arrangement that facilitates substrate binding and catalysis. The active site typically contains a catalytic cysteine residue that plays a pivotal role in substrate oxidation.

Data

Crystallographic studies have provided high-resolution structures (up to 1.64 Å), allowing for detailed insights into substrate interactions and conformational changes during catalysis . These structures often reveal important features such as substrate binding pockets and the orientation of catalytic residues.

Chemical Reactions Analysis

Reactions

N acylmannosamine+NAD+N acylmannosamine 1 phosphate+NADH+H+\text{N acylmannosamine}+\text{NAD}^+\rightarrow \text{N acylmannosamine 1 phosphate}+\text{NADH}+\text{H}^+

Technical Details

The reaction mechanism involves the formation of a transient enzyme-substrate complex, where the cofactor NAD^+ accepts electrons from the hydroxyl group of N-acylmannosamine. This process is crucial for the subsequent phosphorylation step that leads to product formation .

Mechanism of Action

Process

The mechanism of action for N-acylmannosamine 1-dehydrogenase involves several key steps:

  1. Substrate Binding: The substrate binds to the active site, positioning it for oxidation.
  2. Hydride Transfer: A hydride ion is transferred from the substrate to NAD^+, forming NADH.
  3. Product Release: The oxidized product (N-acylmannosamine 1-phosphate) is released from the enzyme.

Data

Kinetic studies have shown that this enzyme operates under Michaelis-Menten kinetics, with specific values for KmK_m and VmaxV_{max} dependent on substrate concentration and environmental conditions .

Physical and Chemical Properties Analysis

Physical Properties

N-Acylmannosamine 1-dehydrogenase is typically a soluble protein with a molecular weight ranging between 40-60 kDa, depending on the source organism. It exhibits optimal activity at physiological pH (around pH 7-8) and temperatures (30-37°C).

Chemical Properties

The enzyme requires NAD^+ as a cofactor for its activity, indicating its dependence on redox reactions. Stability studies suggest that it retains activity over a range of ionic strengths and can be inhibited by specific small molecules that mimic its substrates .

Applications

Scientific Uses

N-Acylmannosamine 1-dehydrogenase has several applications in biotechnology and medicine:

  • Biosynthesis of Sialic Acids: It plays a vital role in producing sialic acids used in glycoproteins and glycolipids.
  • Drug Development: Understanding its mechanism can aid in designing inhibitors that may serve as therapeutic agents against pathogens utilizing sialic acids for virulence.
  • Glycobiology Research: This enzyme is significant in studying glycan structures and their biological functions .
Introduction to N-Acylmannosamine 1-Dehydrogenase

Enzymatic Classification and Nomenclature

N-Acylmannosamine 1-dehydrogenase belongs to the oxidoreductase enzyme class (EC 1), specifically acting on the CH-OH group of donors (EC 1.1) with NAD⁺ or NADP⁺ as acceptors (EC 1.1.1). Its systematic name is N-acyl-D-mannosamine:NAD⁺ 1-oxidoreductase, reflecting its biochemical mechanism [3] [6] [8]. Alternative names include:

  • N-acetyl-D-mannosamine dehydrogenase
  • N-acyl-D-mannosamine dehydrogenase
  • N-acylmannosamine dehydrogenase

The enzyme catalyzes the reaction:N-acyl-D-mannosamine + NAD⁺ → N-acyl-D-mannosaminolactone + NADH + H⁺This reaction is highly specific for acetyl and glycolyl derivatives of D-mannosamine, showing negligible activity with other amino sugars [1] [6] [8].

Table 1: Core Properties of N-Acylmannosamine 1-Dehydrogenase

PropertyDescription
EC Number1.1.1.233
Systematic NameN-acyl-D-mannosamine:NAD⁺ 1-oxidoreductase
CofactorNAD⁺
SubstratesN-acyl-D-mannosamine (acyl = acetyl, glycolyl)
ProductsN-acyl-D-mannosaminolactone, NADH, H⁺
Organism of First IsolationFlavobacterium sp. 141-8
Optimal pHNot fully characterized; activity confirmed at physiological pH (7.0-8.5)

Historical Discovery and Early Research Milestones

The enzyme was first purified and characterized in 1988 from Flavobacterium sp. 141-8 by Horiuchi and Kurokawa. Their seminal work established its catalytic mechanism, cofactor specificity, and substrate preferences through rigorous biochemical assays. The researchers achieved a 300-fold purification using ammonium sulfate fractionation, ion-exchange chromatography, and gel filtration, revealing a native molecular weight of approximately 120 kDa [1] [6]. Key findings included:

  • Absolute specificity for NAD⁺ over NADP⁺
  • Michaelis constants: Km = 0.48 mM for N-acetyl-D-mannosamine, Km = 0.083 mM for NAD⁺
  • Inhibition profile: Hg²⁺ and p-chloromercuribenzoate potently inhibited activity, suggesting cysteine residues are essential for catalysis

This foundational research provided the biochemical basis for its EC classification in 1992. Despite these insights, the enzyme's three-dimensional structure remains unresolved, presenting a significant knowledge gap. Gene identification and structural characterization efforts are ongoing in microbial genomics projects [1] [6] [8].

Role in Bacterial and Eukaryotic Metabolic Pathways

Bacterial Amino Sugar Utilization

In bacteria, N-acylmannosamine 1-dehydrogenase functions within specialized catabolic pathways for amino sugar utilization. Flavobacterium species employ it to process environmental N-acetylmannosamine, converting it to lactone derivatives that undergo spontaneous or enzymatic hydrolysis to linear acids. These are subsequently phosphorylated and funneled into central carbon metabolism (e.g., glycolysis) [1] [5].

Distinct from the Escherichia coli N-acetylgalactosamine (GalNAc) pathway—which relies on phosphotransferase systems (PTS) and kinases—Flavobacterium utilizes this dehydrogenase as a non-phosphorylative route for mannosamine processing. This pathway variation exemplifies enzymatic adaptation to ecological niches:

graph LR  A[Environmental N-acylmannosamine] --> B[N-acylmannosamine 1-dehydrogenase]  B --> C[N-acylmannosaminolactone]  C --> D[Spontaneous Hydrolysis]  D --> E[Linear N-acylmannosamic acid]  E --> F[Entry into Central Metabolism]  

Comparative genomics reveals that Proteobacteria like Shewanella utilize divergent GalNAc pathways involving novel permeases (AgaP) and kinases (AgaK), but lack homologs of N-acylmannosamine 1-dehydrogenase, indicating this enzyme represents a specialized metabolic strategy restricted to certain bacterial lineages [5].

Eukaryotic Sialic Acid Biosynthesis

Although not directly present in eukaryotes, this enzyme's substrate (N-acetyl-D-mannosamine, ManNAc) is the committed precursor for sialic acid biosynthesis. Eukaryotes generate ManNAc through the hexosamine biosynthetic pathway (HBP), where:

  • Fructose-6-phosphate + glutamine → Glucosamine-6-phosphate (via GFAT)
  • Glucosamine-6-phosphate → N-acetylglucosamine-6-phosphate (via GNPNAT1)
  • Epimerization to N-acetylmannosamine-6-phosphate
  • Dephosphorylation to ManNAc [4] [7] [9]

ManNAc is phosphorylated to ManNAc-6-phosphate, then condensed with phosphoenolpyruvate to form N-acetylneuraminic acid (Neu5Ac), the predominant sialic acid in mammals. Sialic acids form terminal residues on glycoproteins and glycolipids, crucial for:

  • Glomerular filtration barrier integrity in kidneys
  • Neural cell adhesion
  • Immune modulation [4] [7]

Glomerular hyposialylation—observed in 26% of human glomerulopathy biopsies—disrupts podocyte function, causing proteinuria. While mammals cannot directly utilize bacterial dehydrogenation pathways, exogenous ManNAc supplementation restores sialylation in disease models by bypassing the rate-limiting UDP-GlcNAc 2-epimerase step, demonstrating the therapeutic relevance of this pathway's intermediates [4] [9].

Table 2: Metabolic Contexts of N-Acylmannosamine Processing

Organism TypePathway RoleKey Enzymes/TransportersDownstream Products
FlavobacteriumCatabolic energy harvestN-acylmannosamine 1-dehydrogenasePyruvate, Acetyl-CoA
Escherichia coliGalNAc/GalN utilizationPTS systems (agaBCD, agaVWEF), AgaS deaminaseTagatose-1,6-bisphosphate
ShewanellaGalNAc utilizationAgaP permease, AgaK kinase, AgaAII deacetylaseGlycolytic intermediates
MammalsSialic acid biosynthesisGNE epimerase, NANS synthaseGlycoproteins, Gangliosides

Evolutionary Conservation

Genomic analyses indicate that approximately 50% of metabolic enzymes exhibit homologs across all domains of life, reflecting conserved metabolic functions. However, N-acylmannosamine 1-dehydrogenase appears restricted to prokaryotes, primarily Flavobacterium and related genera. This limited distribution suggests:

  • Horizontal gene transfer events shaped its dissemination
  • Niche-specific adaptation to environmental amino sugar sources
  • Absence in archaea, which utilize semi-phosphorylative Entner-Doudoroff pathways for hexose metabolism [2] [10]

Enzymes involved in amino sugar processing exhibit greater phylogenetic diversity than central metabolic pathways. This variability underscores microbial adaptation to diverse carbohydrate sources while conserving core energy-yielding mechanisms [2] [5].

Properties

CAS Number

117698-08-5

Product Name

N-ACYLMANNOSAMINE 1-DEHYDROGENASE

Molecular Formula

C7H8N4

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